1-(3-Methylphenyl)piperidin-2-one
CAS No.: 78648-32-5
Cat. No.: VC18277472
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78648-32-5 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-(3-methylphenyl)piperidin-2-one |
| Standard InChI | InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3 |
| Standard InChI Key | DMTXXYNTNVIJAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCCCC2=O |
Introduction
Synthesis and Manufacturing
The synthesis of 1-(3-Methylphenyl)piperidin-2-one typically involves nucleophilic substitution or condensation reactions between piperidine precursors and aromatic substrates. A common route begins with the reaction of 3-methylaniline with a piperidinone derivative under controlled acidic or basic conditions. For instance, reductive amination of 4-piperidone with 3-methylbenzaldehyde in the presence of sodium cyanoborohydride yields the target compound after purification via recrystallization or column chromatography .
Key Synthetic Routes:
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Reductive Amination:
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N-Alkylation:
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Reactants: Piperidin-2-one, 3-methylbenzyl bromide.
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Conditions: Potassium carbonate, dimethylformamide (DMF), 80°C.
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Yield: ~50–60%.
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Optimization of reaction parameters, such as temperature and solvent polarity, is critical to minimizing side products like over-alkylated derivatives.
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3-Methylphenyl)piperidin-2-one is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The structure comprises a piperidine ring wherein the nitrogen atom is bonded to a 3-methylphenyl group, and the second position is occupied by a ketone functionality.
| Property | Value |
|---|---|
| Density | 1.12 g/cm³ (estimated) |
| Boiling Point | 378.2°C (extrapolated) |
| Flash Point | 138.5°C |
| LogP (Partition Coefficient) | 2.1 (calculated) |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
The ketone group at position 2 introduces polarity, while the 3-methylphenyl substituent enhances lipophilicity, influencing its bioavailability and membrane permeability.
Reactivity and Functional Transformations
1-(3-Methylphenyl)piperidin-2-one exhibits dual reactivity as both a nucleophile (via the piperidine nitrogen) and an electrophile (via the ketone carbonyl). Notable reactions include:
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Acylation: The nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, which are precursors to analgesics .
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Reduction: The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 1-(3-Methylphenyl)piperidin-2-ol.
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Ring Expansion: Under strong acidic conditions, the piperidine ring can expand to a seven-membered azepane derivative, though this reduces bioactivity .
| Compound | ED₅₀ (mg/kg) | Receptor Target |
|---|---|---|
| Fentanyl | 0.0048 | μ-Opioid |
| 1-(3-Methylphenyl)piperidin-2-one (analog) | 2.0 (estimated) | GABA-A |
Industrial and Research Applications
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Pharmaceutical Intermediate: Serves as a scaffold for synthesizing non-opioid analgesics and antipsychotics .
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Agrochemical Development: Used in fungicide formulations due to its stability under UV exposure.
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Chemical Probes: Functionalized derivatives aid in studying enzyme kinetics and receptor-ligand interactions .
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